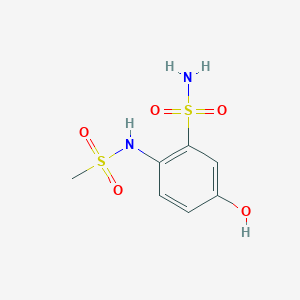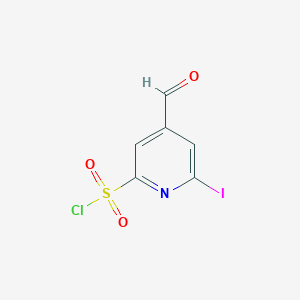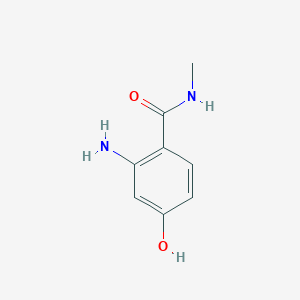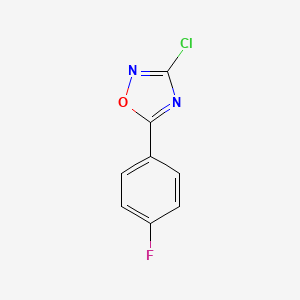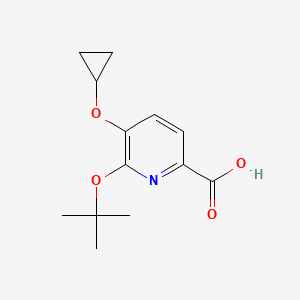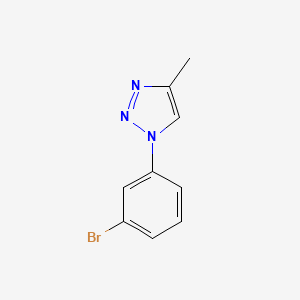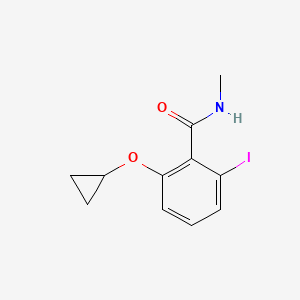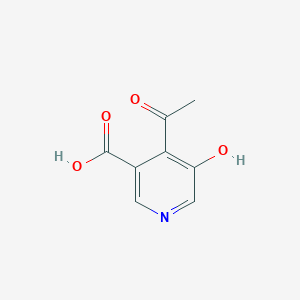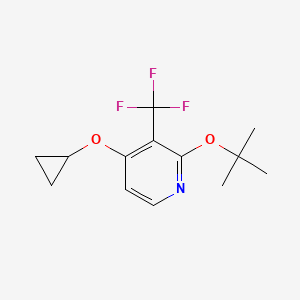
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.341 g/mol . This compound is characterized by a tert-butyl group, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps. One common synthetic route includes the reaction of 3-tert-butyl-5-hydroxy-N,N-dimethylpyridin-2-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
3-Tert-butyl-5-hydroxy-N,N-dimethylpyridin-2-amine: This compound has a hydroxyl group instead of a cyclopropoxy group, leading to different chemical properties and reactivity.
3-Tert-butyl-5-methoxy-N,N-dimethylpyridin-2-amine: The presence of a methoxy group instead of a cyclopropoxy group results in variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
3-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)12-8-11(17-10-6-7-10)9-15-13(12)16(4)5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
DUJKPGMIKPPILR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



